molecular formula C15H22N2O4 B15165220 1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate CAS No. 197085-81-7

1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate

Cat. No.: B15165220
CAS No.: 197085-81-7
M. Wt: 294.35 g/mol
InChI Key: RLMHVLGDJNYSBX-UHFFFAOYSA-N
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Description

1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate is a complex organic compound with a unique structure that includes a diazonium group, a tert-butoxy group, and a dioxoundeca-dien backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate typically involves the reaction of a suitable precursor with tert-butyl nitrite under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure the stability of the diazonium group. The reaction conditions must be carefully controlled to prevent decomposition of the diazonium intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle the reactive diazonium group.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and amines.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used to modify the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as substitution and coupling, by interacting with nucleophiles or catalysts. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butoxy-2-diazonio-1,6-dioxoundeca-2,10-dien-3-olate is unique due to its combination of a diazonium group and a tert-butoxy group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.

Properties

CAS No.

197085-81-7

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 2-diazo-3,6-dioxoundec-10-enoate

InChI

InChI=1S/C15H22N2O4/c1-5-6-7-8-11(18)9-10-12(19)13(17-16)14(20)21-15(2,3)4/h5H,1,6-10H2,2-4H3

InChI Key

RLMHVLGDJNYSBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=[N+]=[N-])C(=O)CCC(=O)CCCC=C

Origin of Product

United States

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